

Application Note: Protocol for In Vitro Biocompatibility Testing of Hemophan

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Compound of Interest		
Compound Name:	Hemophan	
Cat. No.:	B1166102	Get Quote

Audience: Researchers, scientists, and drug development professionals.

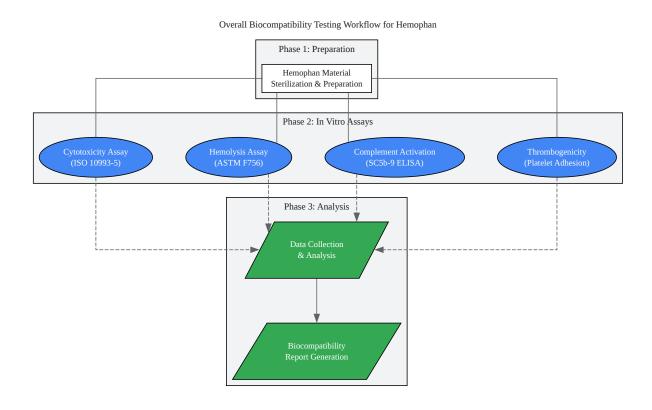
Introduction

Hemophan is a modified cellulosic material used in biomedical applications, particularly as a hemodialysis membrane. Its biocompatibility is a critical factor, as direct contact with blood can trigger adverse reactions, including cytotoxicity, hemolysis, complement activation, and thrombosis.[1][2][3] This document provides a comprehensive set of protocols for the in vitro evaluation of **Hemophan**'s biocompatibility, adhering to internationally recognized standards such as ISO 10993 and ASTM F756.[4][5][6][7][8]

Overall Experimental Workflow

The in vitro biocompatibility assessment of **Hemophan** follows a multi-step process. It begins with sterile material preparation, followed by a series of specific assays to evaluate its interaction with key blood components and cells. Each assay is designed to quantify a specific aspect of biocompatibility.





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Figure 1: General workflow for the in vitro biocompatibility assessment of Hemophan.

Cytotoxicity Assay (ISO 10993-5)

This test evaluates the potential for a material to cause cellular damage or death.[9][10] An extract of the **Hemophan** material is incubated with a cell culture, and cell viability is quantitatively assessed.[9][11]



- Material Extraction:
 - Aseptically prepare Hemophan samples (e.g., 4g per 20 mL of medium).[8]
 - Immerse the samples in a single-layer cell culture medium (e.g., MEM with 5% serum) in a sterile, chemically inert container.[10]
 - Incubate at 37°C for 24 hours with agitation.[11]
 - Concurrently, prepare negative (e.g., high-density polyethylene) and positive (e.g., organotin-stabilized PVC) controls.
 - After incubation, centrifuge the extract to remove particulates. The supernatant is the test extract.
- Cell Culture and Exposure:
 - Culture a suitable cell line, such as L929 mouse fibroblasts, to near confluence (~80%) in 96-well plates.[10]
 - Remove the culture medium and replace it with the **Hemophan** extract, control extracts, and fresh medium (blank control).
 - Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24-48 hours.
- Viability Assessment (MTT Assay):
 - Following incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan crystals.
 - Remove the MTT solution and add a solvent (e.g., isopropanol) to dissolve the formazan crystals, resulting in a colored solution.[9]
 - Measure the absorbance of the solution using a microplate reader at 570 nm.



- Calculation:
 - Calculate cell viability as a percentage relative to the blank control.
 - Cell Viability (%) = (ODtest / ODblank) x 100
 - A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[10]

Representative Data

Material Sample	Mean Optical Density (OD)	Cell Viability (%)	Cytotoxicity Grade (ISO 10993-5)	Result
Blank Control	0.850	100%	0	-
Negative Control	0.835	98.2%	0	Non-cytotoxic
Positive Control	0.120	14.1%	4	Severely Cytotoxic
Hemophan Extract	0.815	95.9%	0	Non-cytotoxic

Hemolysis Assay (ASTM F756)

This assay determines the hemolytic properties of materials intended for blood contact by measuring the amount of hemoglobin released from red blood cells upon exposure.[4][5][7]

- Blood Preparation:
 - Collect fresh human blood in tubes containing an anticoagulant (e.g., citrate).[4]
 - Dilute the blood with phosphate-buffered saline (PBS) to achieve a standardized hemoglobin concentration.
- Material Exposure (Direct Contact Method):



- Place prepared **Hemophan** samples into test tubes.
- Use positive control (e.g., water for injection) and negative control (e.g., polyethylene)
 materials in separate tubes.
- Add the diluted blood suspension to each tube.
- Incubate all tubes at 37°C for 3 hours with gentle agitation.[6][7]
- · Hemoglobin Measurement:
 - After incubation, centrifuge the tubes to pellet intact red blood cells.
 - Carefully collect the supernatant.
 - Measure the absorbance of the free hemoglobin in the supernatant using a spectrophotometer at 540 nm.[8]
- Calculation:
 - Calculate the Hemolytic Index using the formula:
 - Hemolysis (%) = [(ODtest ODneg) / (ODpos ODneg)] x 100
 - According to ASTM F756, materials are categorized based on their hemolytic index:
 - 0-2%: Non-hemolytic
 - 2-5%: Slightly hemolytic



■ 5%: Hemolytic

Representative Data



Material Sample	Mean Plasma Free Hb (mg/dL)	Hemolysis (%)	ASTM F756 Classification
Negative Control	2.5	0.0%	-
Positive Control	250.0	100.0%	-
Hemophan	5.2	1.1%	Non-hemolytic
Cuprophan (Comparative)	15.8	5.4%	Hemolytic

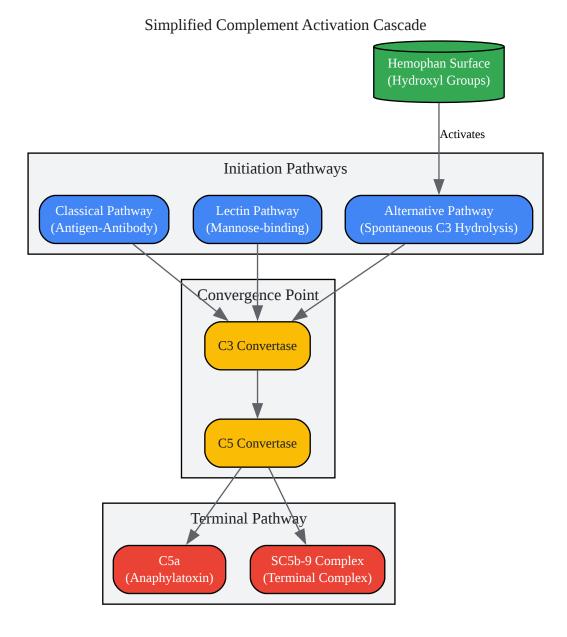
Complement Activation Assay (SC5b-9 ELISA)

Contact with foreign materials can activate the complement system, a key component of the innate immune response.[13] This protocol measures the formation of the soluble terminal complement complex (SC5b-9), a marker of terminal pathway activation, using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][15][16]

Signaling Pathway

The complement system can be activated through three main pathways (Classical, Lectin, and Alternative), all converging on the formation of the C5 convertase, which initiates the assembly of the terminal C5b-9 complex.





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Figure 2: Activation of the complement cascade by a biomaterial surface.

- Incubation:
 - Incubate **Hemophan** material with fresh human serum or plasma at 37°C for 60 minutes.



- Include positive (e.g., Zymosan-activated serum) and negative (serum incubated without material) controls.
- Stop the reaction by adding EDTA to chelate divalent cations.

ELISA Procedure:

- Use a commercial SC5b-9 ELISA kit.[14][17]
- Coat a 96-well plate with a monoclonal antibody specific to a neoantigen on the C5b-9 complex.[16]
- Add standards, controls, and plasma/serum samples to the wells and incubate.
- Wash the plate, then add a biotinylated detection antibody, followed by an Avidin-HRP conjugate.[17]
- After another wash, add a substrate solution (e.g., TMB). A color change will occur in proportion to the amount of SC5b-9 present.[17]
- Stop the reaction with an acid solution and measure the absorbance at 450 nm.[17]

· Quantification:

- Generate a standard curve using the known concentrations of the standards.
- Determine the concentration of SC5b-9 (ng/mL) in the test samples by interpolating from the standard curve.

Representative Data



Material Sample	Peak SC5b-9 Concentration (ng/mL)	Interpretation
Negative Control (Plasma)	< 250	Baseline
Positive Control (Zymosan)	> 20,000	Strong Activation
Hemophan	~5,800	Moderate Activation
Cuprophan (Comparative)	~23,700	High Activation
(Data adapted from studies comparing Hemophan and Cuprophan, where results were presented in U/mL and converted for representation) [15]		

Thrombogenicity Assay (Platelet Adhesion)

This assay assesses the potential of a material to induce thrombus formation by quantifying the adhesion and activation of platelets on its surface.[18][19][20]

- Platelet-Rich Plasma (PRP) Preparation:
 - Collect fresh human whole blood into citrate-containing tubes.
 - Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.
 - \circ Adjust the platelet concentration in the PRP to a standard value (e.g., 200,000 platelets/ μ L).
- Material Incubation:
 - Place sterile **Hemophan** samples in the wells of a 24-well plate.
 - Add PRP to each well, ensuring the material surface is fully covered.



- Incubate at 37°C for 60 minutes under static conditions.
- Quantification of Adherent Platelets (LDH Assay):
 - After incubation, gently rinse the material surfaces with PBS to remove non-adherent platelets.[21]
 - Add a lysis buffer to the wells to rupture the adhered platelets and release their intracellular lactate dehydrogenase (LDH).
 - Transfer the lysate to a new plate and use a commercial LDH cytotoxicity assay kit to measure LDH activity.
 - The amount of LDH activity is directly proportional to the number of adhered platelets.
- Data Analysis:
 - Create a standard curve by lysing known numbers of platelets.
 - Calculate the number of adhered platelets on the **Hemophan** surface and express the result as platelets per unit area (e.g., platelets/mm²).

Representative Data

Material Sample	Adherent Platelets (platelets/mm²)	Interpretation
Negative Control (Silicone)	~450	Low Thrombogenicity
Positive Control (Glass)	> 20,000	High Thrombogenicity
Hemophan	~6,500	Moderate Thrombogenicity
Polyethylene Terephthalate (PET)	~4,600	Low-Moderate Thrombogenicity
(Data is representative and compiled from general biomaterial studies for comparison)[19]		



Disclaimer: These protocols provide a standardized framework. Researchers should ensure all procedures are performed in accordance with institutional guidelines and relevant regulatory standards. The presented data is representative and intended for illustrative purposes. Actual results may vary depending on specific experimental conditions and material properties. [22]

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